4-(2-Nitro-vinyl)-phenol
Overview
Description
4-(2-Nitro-vinyl)-phenol is an aromatic nitro compound known for its potent antimicrobial and cytotoxic properties. This compound has garnered interest due to its unique chemical structure and significant biological activities, making it a subject of various scientific studies .
Preparation Methods
The synthesis of 4-(2-Nitro-vinyl)-phenol typically involves the nitration of phenol derivatives. One method includes the sulfonation of phenol followed by nitration. The process involves heating phenol with sulfuric acid, followed by the addition of nitric acid under controlled conditions to yield the desired nitro compound . Industrial production methods often utilize bioactivity-guided fractionation from marine bacteria, such as Salegentibacter sp. T436, which produces a variety of aromatic nitro compounds .
Chemical Reactions Analysis
4-(2-Nitro-vinyl)-phenol undergoes several types of chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenol is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as nitration, bromination, and sulfonation
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Nitro-vinyl)-phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Due to its cytotoxic properties, it is being explored for potential use in cancer treatment and other therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-vinyl)-phenol involves its interaction with cellular components, leading to antimicrobial and cytotoxic effects. The compound likely exerts its effects by disrupting cellular membranes and interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its potent activity against various microbial strains and cancer cells has been well-documented .
Comparison with Similar Compounds
4-(2-Nitro-vinyl)-phenol is unique due to its dual nitro and hydroxyl functional groups, which contribute to its high reactivity and biological activity. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-Nitrophenol: Used in the synthesis of dyes and pharmaceuticals.
4-Nitrophenol: Commonly used as a pesticide and in the synthesis of other chemicals.
Compared to these compounds, this compound exhibits stronger antimicrobial and cytotoxic activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-nitroethenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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